Phenacetin
Overview
Description
Mechanism of Action
Target of Action
Phenacetin primarily targets the Prostaglandin G/H synthase 1 (COX-1) . This enzyme plays a crucial role in the production of prostaglandins, which are signaling molecules that play a vital role in pain sensation and modulation .
Mode of Action
This compound’s analgesic effects are due to its actions on the sensory tracts of the spinal cord . In addition, this compound has a depressant action on the heart, where it acts as a negative inotrope . It is an antipyretic, acting on the brain to decrease the temperature set point .
Biochemical Pathways
This compound disrupts the synthesis of prostaglandins by impeding the function of the enzyme COX . This reduces pain perception and may also induce sedation and euphoria . In vivo, one of two reactions occur. Usually, this compound’s ether is cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic. A minority of the time the acetyl group is removed from the amine, producing carcinogenic p-phenetidine .
Pharmacokinetics
This compound is metabolized in the body to paracetamol .
Result of Action
The molecular and cellular effects of this compound’s action include pain relief and fever reduction due to its analgesic and antipyretic properties . It’s important to note that a minority of the time, the acetyl group is removed from the amine, producing carcinogenic p-phenetidine .
Action Environment
Environmental factors such as diet and exposure to other chemicals can influence the action of this compound. For instance, cigarette smoking has been shown to decrease the bioavailability of this compound and increase dosage requirements of other drugs by enhancing their rate of metabolism . Similarly, dietary factors such as the intake of charcoal-broiled food, which introduces polycyclic hydrocarbons into foods, have been shown to enhance the metabolism of this compound .
Biochemical Analysis
Biochemical Properties
Phenacetin is involved in various biochemical reactions. The major metabolites of this compound are paracetamol, free and conjugated, and phenetidine . No N-hydroxythis compound was found, but experiments with N-hydroxythis compound as substrate showed that at low concentrations (as might be formed from this compound) it disappeared very rapidly from cell suspensions .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been observed that this compound can be degraded by the bacterium Rhodococcus sp. Strain PNT-23 . This strain could completely degrade 100 mg/L this compound at an inoculum concentration of OD 600 1.5 within 80 h, utilizing the micropollutant as its sole carbon source for growth .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. Two key intermediates were identified during this compound biodegradation by the strain PNT-23: N-acetyl-4-aminophenol and 4-aminophenol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The isolated strain could completely degrade 100 mg/L this compound at an inoculum concentration of OD 600 1.5 within 80 h .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. The metabolism of this compound and some of its metabolites have been examined in isolated rat hepatocytes . The overall pattern of metabolism was similar to that found in vivo by others .
Metabolic Pathways
This compound is involved in various metabolic pathways. The major metabolites of this compound were paracetamol, free and conjugated, and phenetidine .
Preparation Methods
Phenacetin can be synthesized through various methods, including the Williamson ether synthesis and the amide synthesis .
-
Williamson Ether Synthesis
Reagents: Ethyl iodide, paracetamol, and anhydrous potassium carbonate.
Conditions: The reagents are heated in 2-butanone to give the crude product, which is then recrystallized from water.
-
Amide Synthesis
- p-phenetidine and acetic anhydride.
Conditions: The reaction involves the formation of an amide functional group and is typically carried out under reflux conditions.
Chemical Reactions Analysis
Phenacetin undergoes various chemical reactions, including:
Reduction: The reduction of this compound can lead to the formation of p-phenetidine, a carcinogenic compound.
Substitution: This compound can undergo substitution reactions, particularly at the ethoxy group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are paracetamol and p-phenetidine .
Scientific Research Applications
Phenacetin has been used in various scientific research applications, including:
Comparison with Similar Compounds
Phenacetin is similar to other analgesic and antipyretic compounds, such as:
Paracetamol (Acetaminophen): A metabolite of this compound with similar analgesic and antipyretic effects but without the carcinogenicity associated with this compound.
Aspirin: Another non-opioid analgesic with anti-inflammatory properties, unlike this compound.
Ibuprofen: A non-steroidal anti-inflammatory drug (NSAID) that also reduces inflammation, which this compound does not.
This compound’s uniqueness lies in its historical significance as one of the first synthetic fever reducers and its distinct mechanism of action as a non-opioid analgesic without anti-inflammatory properties .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJSUEIXXCENMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Record name | PHENACETIN | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021116 | |
Record name | Phenacetin | |
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Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenacetin is an odorless fine white crystalline solid with a lightly bitter taste. Used as an analgesic medicine., Dry Powder | |
Record name | PHENACETIN | |
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Record name | Acetamide, N-(4-ethoxyphenyl)- | |
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Boiling Point |
Decomposes (NTP, 1992), 242-245 °C, BP: DECOMP | |
Record name | PHENACETIN | |
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Record name | PHENACETIN | |
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Solubility |
26.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), 1 g dissolves in 1310 mL cold water, 82 mL boiling water, 15 mL cold alcohol, 2.8 mL boiling alcohol, 14 mL chloroform, 90 mL ether; sol in glycerol., Very sol in pyrimidine; sol in ethanol, acetone; slightly sol in benzene. ethyl ether., In water, 766 mg/L at 25 °C | |
Record name | SID50086861 | |
Source | Burnham Center for Chemical Genomics | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
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Record name | Phenacetin | |
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Vapor Pressure |
6.29X10-7 mm Hg at 25 °C | |
Record name | PHENACETIN | |
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Mechanism of Action |
The present study was aimed to test the possible cyclooxygenase (COX)-1/COX-2 selectivity of the old analgesic drug phenacetin and its metabolite p-phenetidine, which exhibits high renal toxicity. Paracetamol (acetaminophen), the main metabolite of phenacetin with low renal toxicity, and indomethacin were selected as reference compounds. Collagen-stimulated platelet thromboxane B2 (TxB2) production and phorbol 12-myristate-13-acetate (PMA)-induced neutrophil prostaglandin E2 (PGE2) synthesis were used as indicators for COX-1 and COX-2 activity, respectively. Phenacetin was even less potent than paracetamol to reduce the production of both TxB2 and PGE2, and no clear preference for either of the COX-enzymes was seen. P-phenetidine was a more potent inhibitor, already at nanomolar level, of the synthesis of these prostanoids than indomethacin and showed some preference to COX-2 inhibition. Somewhat higher, micromolar, concentrations of p-phenetidine also reduced COX-2 expression in neutrophils. We suggest that the very potent inhibitory activity of p-phenetidine on PGE2 synthesis combined with the reduction of COX-2 expression could explain the renal papillary necrosis in phenacetin kidney., Analgesic nephropathy is a unique drug-induced kidney disease characterized pathologically by renal papillary necrosis and chronic interstitial nephritis, and is the result of excessive consumption of combination antipyretic analgesics. The clinical features of the disorder relate mainly to the papillary necrosis, renal colic, and obstructive uropathy and the development of chronic renal failure in a small percentage of patients. There are significant geographic variations in the clinical features that may be related to the differing combinations of analgesics. The pathogenesis of the disease is in part related to the kidneys' ability to concentrate drugs in the papillae. The following sequence of events presents a plausible explanation for the evolution of the disease. If a combination of phenacetin and aspirin is ingested, the following steps occur. Phenacetin is converted in the gut and liver to acetaminophen by first-pass metabolism. Acetaminophen is then taken up by the kidney and excreted. During its excretion, acetaminophen becomes concentrated in the papillae of the kidney during physiologic degrees of antidiuresis, the concentration being up to five times the intracellular concentration of other tissues. Acetaminophen undergoes oxidative metabolism by prostaglandin H synthase to a reactive quinoneimine that is conjugated to glutathione. If acetaminophen is present alone, there is sufficient glutathione generated in the papillae to detoxify the reactive intermediate. If the acetaminophen is ingested with aspirin, the aspirin is converted to salicylate and salicylate becomes highly concentrated in both the cortex and papillae of the kidney. Salicylate is a potent depletor of glutathione. The mechanism is not completely understood; however, the inhibition of the production of NADPH via the pentose shunt is a possible explanation. With the cellular glutathione depleted, the reactive metabolite of acetaminophen then produces lipid peroxides and arylation of tissue proteins, ultimately resulting in necrosis of the papillae., The mechanism of analgesic action has not been fully determined. Acetaminophen may act predominantly by inhibiting prostaglandin synthesis in the central nervous system (CNS) and, to a lesser extent, through peripheral action by blocking pain impulse generation. The peripheral action may also be due to inhibition of of the synthesis or actions of other substances that sensitive pain receptors to mechanical or chemical stimulation. /Acetaminophen/, Acetaminophen probably produces antipyresis by acting centrally on the hypothalamic heat-regulating center to produce peripheral vasodilation resulting in increased blood flow through the skin, sweating, and heat loss. The central action probably involves inhibition of prostaglandin synthesis in the hypothalamus. /Acetaminophen/ | |
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Impurities |
... Phenacetin is available in the US as a USP grade containing 98-101% active ingredient on a dried basis and a maximum of 0.03% para-chloracetanilide. In the European Pharmacopoeia ... specifications, sulphated ash is limited to 0.1%. | |
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Color/Form |
Monoclinic prisms, Crystalline scales or powder, Solid, WHITE, GLISTENING CRYSTALS, USUALLY SCALES, OR AS FINE WHITE, CRYSTALLINE POWDER | |
CAS No. |
62-44-2, 40674-52-0 | |
Record name | PHENACETIN | |
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Melting Point |
273 to 280 °F (NTP, 1992), 134-135 °C | |
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